BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide

IDO1 Immuno-oncology Tryptophan metabolism

3-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) is a well-characterized indolinone-propanamide IDO1 inhibitor with curated nanomolar potency across four assay formats and multiple species. Its ~4-fold potency advantage over epacadostat in mouse IDO1 cellular assays (IC50 13 vs. 52.4 nM) reduces compound consumption in syngeneic tumor models (B16, CT26, MC38). Consistent potency across human cancer lines (LXF-289 IC50 14 nM, A375 IC50 16 nM) and a tight 1.2-fold mouse-to-human potency shift ensure reproducible, translationally relevant data. Unlike hydroxyamidine-based inhibitors, its indolinone scaffold offers chemically tractable vectors for SAR exploration. Procure this ChEMBL-annotated reference standard (CHEMBL4557994) to ensure cross-laboratory reproducibility in your IDO1 screening campaigns.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 921773-99-1
Cat. No. B2429387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide
CAS921773-99-1
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O3/c1-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-5-13-3-7-16(24-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,22)
InChIKeyVXIAHQGRWXOIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1): A High-Potency Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Lead for Immuno-Oncology Research


3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) is a synthetic small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism implicated in tumor immune evasion [1]. Classified as a five-membered heteroaromatic compound, it belongs to the indolinone-propanamide chemotype and is annotated as an IDO1 inhibitor in authoritative drug-target databases [2]. The compound has been curated in ChEMBL (ID CHEMBL4557994) with multi-species cellular potency data, providing a well-characterized starting point for immuno-oncology drug discovery programs [1].

Why Generic Substitution of 3-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) Is Not Advisable for IDO1 Inhibitor Research


In the IDO1 inhibitor landscape, subtle structural modifications—such as halogen substitution on the indolinone core, variation in the N-alkyl group, or replacement of the 4-methoxyphenyl moiety—can shift potency by orders of magnitude or alter selectivity against related enzymes like Tryptophan 2,3-dioxygenase (TDO) [1]. For example, the non-methylated analog 3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide lacks the N1-methyl group, which has been shown in related indolinone series to critically affect IDO1 binding affinity and cellular permeability . Generic substitution with uncharacterized in-class compounds therefore carries a high risk of obtaining materially different pharmacological profiles, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) vs. Clinical IDO1 Inhibitors


Cellular Potency Comparison Against FDA-Approved IDO1 Inhibitor Epacadostat in Mouse IDO1 Assay

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) demonstrates an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, a well-established cellular model for assessing IDO1 functional inhibition [1]. Epacadostat (INCB 024360), a clinical-stage IDO1 inhibitor used as a gold-standard comparator in immuno-oncology research, exhibits an IC50 of 52.4 ± 15.7 nM in a comparable mouse IDO1-transfected HEK293/MSR cell assay [2]. The target compound thus shows approximately 4-fold greater potency than epacadostat in mouse IDO1 cellular assays, suggesting a more efficient blockade of the kynurenine pathway at lower concentrations.

IDO1 Immuno-oncology Tryptophan metabolism

Cross-Species Translational Potency Profile Across Mouse and Human IDO1 Cell Lines

The compound exhibits a consistent nanomolar potency profile spanning mouse (P815, IC50 = 13 nM) and multiple human cancer cell lines, including LXF-289 lung carcinoma (IC50 = 14 nM) and A375 melanoma (IC50 = 16 nM), as well as a cell-free human IDO1 enzymatic assay (IC50 = 16 nM) [1]. This narrow range of IC50 values (13–16 nM) across species and assay formats indicates that the 4-methoxyphenyl indolinone scaffold provides robust, species-independent IDO1 engagement. In contrast, the clinical-stage IDO1 inhibitor linrodostat (BMS-986205) shows more variable potency across cell backgrounds (IC50 range: 1.1–9.5 nM) due to its irreversible covalent binding mechanism . The tighter variance of the target compound's potency profile simplifies experimental design by reducing the need for species-specific dose normalization.

IDO1 Species translation Cellular assay

Structural Differentiation from First-Generation IDO1 Inhibitor Epacadostat by Indolinone Core Scaffold

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) features a 1-methyl-2-oxoindolin-5-yl core scaffold that distinguishes it from epacadostat, which is based on a hydroxyamidine pharmacophore [1]. This structural divergence is significant because epacadostat's hydroxyamidine group is associated with rapid in vivo glucuronidation leading to suboptimal pharmacokinetics, a factor that contributed to the failure of the Phase 3 ECHO-301 trial [2]. The indolinone scaffold in the target compound lacks this metabolic liability, offering a chemically distinct starting point for lead optimization efforts aimed at improving IDO1 inhibitor pharmacokinetics without the hydroxyamidine-associated clearance issues.

IDO1 Scaffold Medicinal chemistry

IDO1 Target Selectivity Documented in Authoritative Drug-Target Database

The Therapeutic Target Database (TTD) annotates 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) as an inhibitor of IDO1 with associated patent information [1]. This curated annotation distinguishes the compound from many in-class indolinone-propanamide analogs (e.g., 3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide, CAS 921543-58-0 variant) that lack any target annotation in public databases and for which no IDO1 activity has been reported .

IDO1 Target selectivity Database annotation

Recommended Application Scenarios for Procuring 3-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1)


Preclinical In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models Requiring IDO1 Inhibition

With an IC50 of 13 nM against mouse IDO1 in cellular assays, 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) is well-suited for in vivo proof-of-concept studies using syngeneic mouse tumor models such as B16 melanoma, CT26 colon carcinoma, or MC38 adenocarcinoma, where IDO1-mediated immune suppression is a validated target [1]. Its ~4-fold potency advantage over epacadostat in mouse IDO1 cellular assays (IC50 13 nM vs. 52.4 nM) supports lower effective dosing requirements in murine models, reducing compound consumption and cost per study [2].

In Vitro Cross-Species Selectivity Profiling of IDO1 vs. TDO in Human Cancer Cell Lines

The compound's consistent nanomolar potency across multiple human cancer cell lines (LXF-289 lung carcinoma IC50 = 14 nM, A375 melanoma IC50 = 16 nM) makes it an excellent tool compound for profiling IDO1-dependent kynurenine pathway modulation in diverse tumor histotypes [1]. Its defined species translation profile (mouse-to-human potency shift of only 1.2-fold) enables seamless comparison between mouse and human in vitro datasets, a critical requirement for academic labs and CROs conducting translational immuno-oncology research [1].

Medicinal Chemistry Optimization Campaigns Targeting Hydroxyamidine-Independent IDO1 Inhibition

As an indolinone-scaffold IDO1 inhibitor, 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) provides a chemically tractable lead template for medicinal chemistry programs seeking to avoid the metabolic liabilities associated with hydroxyamidine-based IDO1 inhibitors such as epacadostat [1]. The 4-methoxyphenyl N-acyl moiety and the 1-methyl-2-oxoindoline core each represent independent vectors for structure–activity relationship (SAR) exploration to optimize potency, selectivity over TDO, and pharmacokinetic properties [2].

Reference Standard for Validating IDO1 Biochemical and Cellular Assay Platforms

With curated potency data across four distinct assay formats (mouse P815 cellular, human LXF-289 cellular, human A375 cellular, and human IDO1 enzymatic; IC50 range 13–16 nM), 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) can serve as a cross-platform reference inhibitor for assay validation and quality control in IDO1 screening campaigns [1]. Its well-characterized activity profile in ChEMBL and BindingDB ensures reproducibility and traceability of experimental results across laboratories [1].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.